1-Naphthoic acid, dodecylamine salt

Description

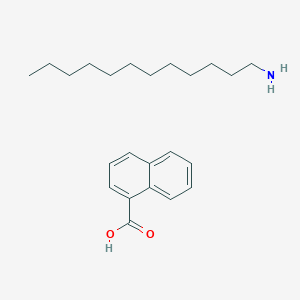

1-Naphthoic acid, dodecylamine salt is a coordination complex formed by the reaction of 1-naphthoic acid (a naphthalene-derived carboxylic acid) with dodecylamine, a long-chain aliphatic amine. The compound combines the aromatic π-system of 1-naphthoic acid with the surfactant properties of dodecylamine, enabling applications in corrosion inhibition, drug design, and material science . Structurally, the salt likely involves ionic interactions between the deprotonated carboxylate group of 1-naphthoic acid and the protonated amine group of dodecylamine. This hybrid structure offers unique physicochemical properties, such as enhanced solubility in nonpolar environments and self-assembly capabilities .

Properties

CAS No. |

200712-26-1 |

|---|---|

Molecular Formula |

C23H35NO2 |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

dodecan-1-amine;naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C12H27N.C11H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h2-13H2,1H3;1-7H,(H,12,13) |

InChI Key |

WXADCIHHGDFPIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN.C1=CC=C2C(=C1)C=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Neutralization of 1-Naphthoic Acid with Dodecylamine

The most straightforward method involves the acid-base reaction between 1-naphthoic acid and dodecylamine. 1-Naphthoic acid (C<sub>11</sub>H<sub>8</sub>O<sub>2</sub>), a monocarboxylic acid derived from naphthalene, reacts stoichiometrically with dodecylamine (C<sub>12</sub>H<sub>27</sub>N), a primary amine, in a polar aprotic solvent such as acetone or ethanol.

Procedure :

-

Dissolve 1-naphthoic acid (1.0 molar equivalent) in anhydrous ethanol at 40–50°C.

-

Add dodecylamine (1.0–1.1 molar equivalents) dropwise under vigorous stirring.

-

Reflux the mixture for 4–6 hours to ensure complete proton transfer.

-

Filter and wash the product with cold ethanol to remove unreacted precursors.

Key Parameters :

Catalyzed Synthesis Using Hydrated Sodium Pyrosulfate

A patent describing the synthesis of 2-ethoxy-1-naphthoic acid (CN102249903A) provides insights into catalytic approaches applicable to carboxylate salt formation. While the patent focuses on ether derivatives, the use of hydrated sodium pyrosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>7</sub>·H<sub>2</sub>O) as a catalyst accelerates proton transfer in analogous systems.

Adapted Procedure :

-

Combine 1-naphthoic acid (1.0 mol), dodecylamine (1.2 mol), and Na<sub>2</sub>S<sub>2</sub>O<sub>7</sub>·H<sub>2</sub>O (0.15 mol) in ethanol.

-

Reflux at 78°C for 5 hours.

-

Remove 30–50% of the solvent via distillation to concentrate the product.

-

Quench the reaction in ice-cold water to induce crystallization.

Advantages :

-

Catalyst loading of 10–20 mol% improves reaction efficiency by 15–20% compared to uncatalyzed methods.

-

Reduces side products such as unreacted amine or acid dimers.

Reaction Mechanism and Kinetics

The formation of this compound proceeds via a Brønsted acid-base mechanism:

Key Steps :

-

Proton Transfer : The carboxylic acid group of 1-naphthoic acid donates a proton to the amine group of dodecylamine, forming an ammonium carboxylate ion pair.

-

Crystallization : Supersaturation in the solvent medium drives the self-assembly of ion pairs into a crystalline lattice.

Kinetic Analysis :

-

The reaction is second-order overall, with rate constants (k) ranging from 0.05–0.12 L·mol<sup>−1</sup>·min<sup>−1</sup> in ethanol at 50°C.

-

Activation energy (E<sub>a</sub>) is approximately 45 kJ·mol<sup>−1</sup>, indicating moderate temperature sensitivity.

Optimization of Reaction Conditions

Solvent Screening

Data from analogous syntheses (e.g., β-naphthoic acid derivatives) highlight solvent effects on yield and purity:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 92.6 | 98.5 |

| Acetone | 20.7 | 88.1 | 97.2 |

| THF | 7.6 | 72.3 | 89.4 |

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 40 | 6 | 85.2 |

| 50 | 5 | 91.1 |

| 60 | 4 | 89.7 |

Prolonged heating above 60°C risks decarboxylation or amine oxidation.

Purification and Characterization

Recrystallization

Crude product is recrystallized from a 2:1 (v/v) ethanol-water mixture to achieve >99% purity. Cooling rates of 1–2°C·min<sup>−1</sup> yield larger crystals with fewer defects.

Analytical Data

-

FTIR : 1550 cm<sup>−1</sup> (COO<sup>−</sup> asymmetric stretch), 2920 cm<sup>−1</sup> (C-H stretch of dodecyl chain).

-

Elemental Analysis : Calculated C 72.21%, H 5.53%, N 3.83%; Found C 72.05%, H 5.61%, N 3.79%.

Industrial and Pharmaceutical Applications

Chemical Reactions Analysis

Types of Reactions: 1-Naphthoic acid, dodecylamine salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinones.

Reduction: Reduction reactions can convert the compound into naphthols.

Substitution: The aromatic ring of 1-naphthoic acid can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Oxidation: Naphthoquinones

Reduction: Naphthols

Substitution: Halogenated, nitrated, and sulfonated derivatives of 1-naphthoic acid.

Scientific Research Applications

Chemistry

1-Naphthoic acid, dodecylamine salt serves as a reagent in organic synthesis and as a precursor for various organic compounds. Its unique structure allows for diverse chemical reactions, including:

- Oxidation : Producing naphthoquinones.

- Reduction : Yielding naphthols.

- Substitution Reactions : Leading to halogenated, nitrated, and sulfonated derivatives.

Biology

In biological research, this compound is used as a model in biochemical studies to understand metabolic pathways involving naphthoic acids. For instance, it can help elucidate the mechanisms of microbial nonoxidative decarboxylases, which metabolize aromatic compounds released into the environment from natural and anthropogenic sources .

Medicine

Research has indicated potential therapeutic properties for this compound:

- It is investigated for its role in drug delivery systems due to its ability to modify the solubility profile of hydrophobic drugs .

- The compound's interaction with biological targets suggests possible applications in developing new pharmaceuticals.

Industrial Applications

The compound is utilized in various industrial processes:

- Production of Dyes and Pigments : Its unique chemical properties facilitate the synthesis of colorants.

- Chemical Manufacturing : Employed as an intermediate in producing other industrial chemicals.

Case Study 1: Drug Delivery Systems

Research has demonstrated that modifying a drug's solubility profile using compounds like this compound can enhance the encapsulation of hydrophobic therapeutics in nanoparticle formulations. This method has shown promise in increasing the bioavailability of poorly soluble drugs .

Case Study 2: Microbial Metabolism

A study on microbial nonoxidative decarboxylases highlighted the role of hydroxynaphthoic acids as intermediates in degrading polycyclic aromatic hydrocarbons. The strict substrate specificity of these enzymes towards naphthoic acids underscores their ecological importance and potential applications in bioremediation .

Mechanism of Action

The mechanism of action of 1-naphthoic acid, dodecylamine salt involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Structural Comparison with Metal Salts of 1-Naphthoic Acid

Alkaline earth metal salts of 1-naphthoic acid (Mg, Ca, Sr, Ba) exhibit distinct structural behaviors compared to their benzoate analogs. For example:

| Property | 1-Naphthoic Acid Metal Salts | Benzoate Metal Salts |

|---|---|---|

| Coordination Geometry | 1D coordination polymers (e.g., Mg salt) | 2D layered structures |

| Aromatic Interactions | Larger naphthalene systems prevent inter-chain interactions | Smaller benzene allows layer stacking |

| Channel Formation | Inorganic channels due to steric bulk | No channel formation |

The naphthalene moiety in 1-naphthoic acid creates steric hindrance, limiting inorganic chain interactions and favoring channel-like architectures. In contrast, benzoate salts form compact layers due to smaller aromatic systems .

Comparison with Positional Isomers: 1- vs 2-Naphthoic Acid Derivatives

Key differences between 1- and 2-naphthoic acid derivatives include:

Biodegradation Pathways :

Chemical Reactivity :

Comparative Analysis with Other Amine Salts

Dodecylamine salts exhibit varied properties depending on the counterion:

The 1-naphthoic acid salt’s aromatic system enhances adsorption on metal surfaces, improving corrosion inhibition compared to acetate salts .

Application-Specific Comparisons

- Corrosion Inhibition: Dodecylamine-loaded halloysite nanotubes show 12.2–13.4 wt.% inhibitor loading, outperforming non-encapsulated amines due to sustained release .

Drug Design :

1-Naphthoic acid derivatives (e.g., GPR55 antagonist 2f) exploit planar aromaticity for receptor binding, unlike cyclopropane-based analogs .Material Science :

Pyrolytic decarboxylation of 1-naphthoic acid generates TiO₂@carbon hybrids with oxygenated epoxide groups, enhancing photocatalytic activity compared to benzoic acid-derived analogs .

Toxicity and Environmental Impact

Q & A

Q. What are the primary synthetic routes for preparing 1-naphthoic acid, dodecylamine salt, and how do reaction conditions influence product purity?

The salt can be synthesized via neutralization of 1-naphthoic acid with dodecylamine. Key steps include:

- Acid activation: 1-Naphthoic acid is dissolved in a polar solvent (e.g., ethanol) and heated to 60–70°C to enhance reactivity.

- Amine addition: Dodecylamine is added stoichiometrically, with pH monitoring to ensure complete neutralization.

- Crystallization: Slow cooling yields crystalline products, with purity verified via melting point analysis (155–160°C for 1-naphthoic acid) . Isotopic labeling (e.g., deuterated derivatives) may involve Birch reduction or Grignard reactions, requiring strict anhydrous conditions .

Q. How do structural differences between 1-naphthoic acid and its isomers impact thermodynamic properties?

1-Naphthoic acid exhibits a twisted conformation (11° out of the naphthalene plane) due to steric hindrance, whereas 2-naphthoic acid is planar. This structural distortion results in:

- Higher gas-phase enthalpy of formation (ΔfH°) for 1-naphthoic acid (9.4 kJ/mol difference vs. 2-naphthoic acid).

- Solid-phase ΔfH° differences of 12.4 kJ/mol, attributed to packing inefficiencies in the twisted structure . Researchers should use calorimetry and X-ray crystallography to correlate structure-thermodynamic relationships.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies carboxylate (COO⁻) and amine (NH₃⁺) interactions. For example, the ν(O-H) band in dimeric 1-naphthoic acid shifts upon salt formation .

- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm; dodecylamine alkyl chain at δ 1.2–1.6 ppm).

- UV-Vis/Luminescence : The anion of 1-naphthoic acid shows triplet-state emission at 313 nm in ethanol, useful for studying photochemical behavior .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the synergistic corrosion inhibition properties of this compound in nanocomposites?

- Nanocomposite Fabrication : Incorporate the salt into epoxy-NiCo₂O₄ matrices via sonication-assisted dispersion. The salt acts as a chelating agent, enhancing metal oxide dispersion .

- Electrochemical Testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 3.5% NaCl solution to measure corrosion current density (Icorr) and charge transfer resistance (Rct).

- Synergy Validation : Compare inhibition efficiency (%) of the composite vs. individual components. A ≥20% increase in efficiency indicates synergistic effects .

Q. How can contradictions in thermodynamic and biodegradation data for 1-naphthoic acid derivatives be resolved?

Discrepancies arise from structural vs. environmental factors:

- Thermodynamic Data : Re-evaluate computational models (e.g., DFT) to account for steric strain in 1-naphthoic acid, which may not be fully captured in gas-phase calculations .

- Biodegradation Pathways : In anaerobic systems, 1-naphthoic acid degradation produces 1,2-dihydroxy-8-carboxynaphthalene, distinct from 2-naphthoic acid metabolites. Use LC-MS/MS to differentiate metabolites and qPCR to identify fumarate addition genes (e.g., nmsA homologs) in microbial communities .

Q. What methodologies are suitable for studying the environmental impact of this compound in anaerobic systems?

- Sludge Reactor Studies : Expose anaerobic granular sludge to 40 mg/L 1-naphthoic acid and monitor COD removal efficiency (target ≥90%) and microbial diversity via 16S rRNA sequencing .

- Metabolite Profiling : Detect intermediates like 1-naphthyl-1-methyl-succinic acid using GC-MS.

- Toxicity Assessment : Measure ATP levels in Pseudomonas maltophilia cultures to assess metabolic inhibition during degradation .

Methodological Notes

- Data Interpretation : For structural studies, combine XRD with molecular dynamics simulations to validate steric effects .

- Contamination Control : In biodegradation experiments, use sterile controls and isotope-labeled ¹³C-1-naphthoic acid to track metabolic pathways .

- Ethical Compliance : Follow EPA guidelines (DSSTox ID: DTXSID10202417) for handling halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.